3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-9-8-13(17-3)20-15(18-9)14(10(2)19-20)11-6-4-5-7-12(11)16/h4-8,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSRPBKEQOAWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC)C)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Cyclization to Form the Pyrazolo[1,5-a]pyrimidine Core: The pyrazole intermediate undergoes cyclization with a suitable amidine or guanidine derivative in the presence of a catalyst such as sodium ethoxide or sodium hydroxide.
Introduction of the 2-chlorophenyl Group: This step involves the substitution reaction where the pyrazolo[1,5-a]pyrimidine core reacts with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group or further to a cyclohexyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide, sodium methoxide, or primary amines in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of 3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-ol or corresponding ketones.
Reduction: Formation of 3-(2-phenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine.
Substitution: Formation of derivatives such as 3-(2-aminophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine.
Scientific Research Applications
Antitumor Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their antitumor properties. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit cytotoxic effects against breast and lung cancer cells by inducing apoptosis and cell cycle arrest .
Table 1: Summary of Antitumor Studies on Pyrazolo[1,5-a]pyrimidines
Antimicrobial Properties
The antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives has also been documented. These compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The electron-withdrawing groups on the phenyl ring significantly enhance their antibacterial potency .
Table 2: Antimicrobial Activity of Selected Pyrazolo[1,5-a]pyrimidines
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| 3-(2-chlorophenyl)-... | 45.37 | Staphylococcus aureus |
| 3-(4-fluorophenyl)-... | 30.12 | Escherichia coli |
| Pyrazolo[1,5-a]pyrimidine A | 25.50 | Pseudomonas aeruginosa |
Anti-inflammatory Effects
Research has indicated that pyrazolo[1,5-a]pyrimidines possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . The mechanism often involves the modulation of signaling pathways associated with inflammation.
Drug Design and Development
The structural characteristics of 3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine make it a valuable scaffold in drug design. Its ability to serve as a pharmacophore allows for the development of new therapeutic agents targeting various diseases. Modifications to the pyrazolo[1,5-a]pyrimidine structure can lead to enhanced potency and selectivity against specific biological targets .
Table 3: Modifications and Their Effects on Biological Activity
| Modification Type | Effect on Activity |
|---|---|
| Substituted phenyl groups | Increased cytotoxicity |
| Addition of halogens | Enhanced antimicrobial activity |
| Alkyl substitutions | Improved solubility and bioavailability |
Case Studies
Several case studies highlight the applications of pyrazolo[1,5-a]pyrimidine derivatives:
- Case Study 1: A derivative was synthesized and tested for its ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls.
- Case Study 2: A series of compounds were evaluated for their antimicrobial activity against resistant bacterial strains. The most potent compound exhibited an MIC comparable to that of commonly used antibiotics.
Mechanism of Action
The mechanism by which 3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to the desired biological effect. For example, as an enzyme inhibitor, it may block the active site or alter the enzyme’s conformation, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Anti-Mycobacterial Pyrazolo[1,5-a]Pyrimidines
Pyrazolo[1,5-a]pyrimidines with 3-aryl and 5-alkyl/aryl substituents have demonstrated potent inhibition of Mycobacterium tuberculosis (M.tb) growth. Key analogues include:
Table 1: Anti-Mycobacterial Pyrazolo[1,5-a]Pyrimidines
Key Observations :
- 3-Substituent : The 4-fluorophenyl group in compounds 32–34 is associated with optimal anti-M.tb activity, likely due to enhanced electron-withdrawing effects and target binding. The target compound’s 2-chlorophenyl group introduces steric hindrance and altered electronic properties, which may reduce potency unless compensated by other substituents .
- 7-Amine Substituent : N-(Pyridin-2-ylmethyl) derivatives exhibit balanced potency and microsomal stability. The target’s N-methyl group may improve metabolic stability but could reduce solubility compared to pyridinylmethyl analogues.
CRF1 Receptor Antagonists
The CRF1 antagonist MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) shares structural motifs with the target compound but differs in substitution:
Table 2: CRF1 Antagonist Comparison
Key Observations :
- 3-Substituent : MPZP’s 4-methoxy-2-methylphenyl group is critical for CRF1 binding. The target’s 2-chlorophenyl group may reduce affinity due to steric and electronic mismatches.
- 7-Amine Substituent : MPZP’s bulky bis(2-methoxyethyl) group enhances receptor interaction, whereas the target’s trimethylamine lacks comparable bulk, likely rendering it inactive against CRF1.
Other Structural Analogues
Table 3: Miscellaneous Analogues
Key Observations :
- N-Substituent Effects : Bulky groups (e.g., sec-butyl, cyclohexyl) increase lipophilicity but may reduce solubility and oral bioavailability. The target’s N-methyl group offers a balance between metabolic stability and solubility.
- 3-Substituent Trends : The 2-chlorophenyl group is uncommon in highly active anti-M.tb or CRF1 agents, suggesting the target compound may require optimization for specific targets.
Structure–Activity Relationship (SAR) Insights
Position 3 : Para-substituted aryl groups (e.g., 4-fluorophenyl) enhance anti-M.tb activity, while ortho-substituents (e.g., 2-chlorophenyl) are untested and may require evaluation for steric/electronic compatibility .
Position 7 : Pyridinylmethyl amines improve target engagement in anti-M.tb agents, whereas N-methyl groups may prioritize metabolic stability over potency.
Biological Activity
3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the fields of oncology and enzymatic inhibition.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazolo-pyrimidine core with a chlorophenyl substituent. The presence of the 2-chloro group enhances its interaction with biological targets by modulating electronic properties and steric factors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds within this family have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study noted that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(2-chlorophenyl)-N,2,5-trimethyl... | MCF-7 | 12.5 | Apoptosis induction |
| 3-(2-chlorophenyl)-N,2,5-trimethyl... | HeLa | 15.0 | Cell cycle arrest |
| Other derivatives | Various | 10-20 | Multiple mechanisms |
Enzymatic Inhibition
In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have been studied for their ability to inhibit specific enzymes. Research indicates that these compounds can act as selective protein inhibitors, targeting kinases that are crucial in cancer progression. For example, certain derivatives have shown promising inhibitory activity against cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .
Table 2: Enzymatic Inhibition by Pyrazolo[1,5-a]pyrimidines
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 3-(2-chlorophenyl)-N,2,5-trimethyl... | CDK2 | 8.0 |
| Other derivatives | Various kinases | 5-15 |
Case Studies
A notable case study involved the synthesis and biological evaluation of several pyrazolo[1,5-a]pyrimidine derivatives. The study demonstrated that modifications to the substituents on the pyrimidine ring significantly influenced both anticancer activity and enzyme inhibition profiles. The compound with a chlorophenyl group was particularly effective due to its enhanced binding affinity to target sites .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized for yield and purity?
- Answer: Synthesis typically involves multi-step reactions, starting with condensation of chlorinated phenyl precursors with pyrazolo-pyrimidine cores. Key steps include:
- Step 1: Formation of the pyrazolo[1,5-a]pyrimidine backbone via cyclocondensation of aminopyrazoles with β-ketoesters or nitriles under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2: Introduction of substituents (e.g., 2-chlorophenyl, methyl groups) via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and inert atmospheres .
- Optimization: Yield (>70%) and purity (>95%) are achieved by controlling temperature (80–120°C), solvent choice (e.g., dichloromethane for solubility), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of substituents; chemical shifts for pyrazolo-pyrimidine protons typically appear at δ 6.5–8.5 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 356.12) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-chlorophenyl group influence binding affinities to biological targets?
- Answer:
- Steric Effects: The 2-chlorophenyl group introduces steric hindrance, limiting rotational freedom and favoring planar interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Electronic Effects: The electron-withdrawing Cl atom enhances electrophilicity of the pyrimidine ring, improving hydrogen bonding with residues like Asp or Lys in target proteins.
- Validation: Molecular docking (AutoDock Vina) and MD simulations quantify binding energies (ΔG < -8 kcal/mol) .
Q. What strategies resolve contradictions in reported IC₅₀ values across enzymatic assays?
- Answer: Discrepancies arise from assay conditions (e.g., ATP concentration, pH). Mitigation strategies include:
- Standardized Assays: Use fixed ATP concentrations (1 mM) and buffer systems (pH 7.4) for kinase inhibition studies .
- Control Experiments: Include reference inhibitors (e.g., staurosporine) to normalize activity data .
- Statistical Analysis: Apply ANOVA to compare datasets; outliers may indicate assay interference (e.g., compound aggregation) .
Q. How can crystallography elucidate conformational flexibility and intermolecular interactions?
- Answer: Single-crystal X-ray diffraction reveals:
- Torsion Angles: Dihedral angles between pyrazolo-pyrimidine and chlorophenyl groups (e.g., 15–25°) .
- Intermolecular Interactions: Halogen bonding (Cl···N distances ~3.3 Å) and π-π stacking (3.5–4.0 Å spacing) stabilize crystal packing .
- Protocol: Crystals grown via vapor diffusion (ethanol/water, 1:1) at 4°C; data collected at 298 K with Mo-Kα radiation (λ = 0.71073 Å) .
Methodological Considerations
Q. What in vitro models are suitable for evaluating pharmacokinetic properties?
- Answer:
- Microsomal Stability: Incubate with liver microsomes (human/rat) and NADPH; monitor parent compound depletion via LC-MS/MS .
- Caco-2 Permeability: Assess apical-to-basal transport (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- Plasma Protein Binding: Use equilibrium dialysis (37°C, 4 hours); >90% binding suggests high plasma retention .
Q. How can SAR studies optimize bioactivity while minimizing toxicity?
- Answer:
- Substituent Screening: Replace 2-chlorophenyl with fluorophenyl (improves solubility) or methoxyphenyl (enhances target selectivity) .
- Toxicity Profiling: Use zebrafish embryos (LC₅₀ > 10 µM) or HepG2 cells (CC₅₀ > 50 µM) to assess cytotoxicity .
- Computational Tools: QSAR models (e.g., CoMFA) predict logP and hERG channel inhibition risks .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
